4-Ethoxypyridazine
Overview
Description
4-Ethoxypyridazine is an organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxypyridazine typically involves the reaction of ethyl hydrazine with 1,4-diketones under controlled conditions. The reaction proceeds through cyclization, forming the pyridazine ring with an ethoxy group at the 4-position .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxypyridazine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding pyridazinone derivatives.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Introduction of different substituents at various positions on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Utilizes reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Employs reagents like halogens or organometallic compounds under specific conditions.
Major Products: The major products formed from these reactions include various substituted pyridazines and pyridazinones, which have diverse applications in medicinal chemistry .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in developing new pharmaceuticals with anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Ethoxypyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit certain enzymatic pathways or modulate receptor activity, leading to its observed biological effects. For example, some pyridazine derivatives are known to inhibit calcium ion influx, which is crucial for platelet aggregation .
Comparison with Similar Compounds
- 2-Ethoxypyridazine
- 3-Ethoxypyridazine
- 4-Ethoxypyrimidine
- 3-Chloro-6-ethoxypyridazine
- 2-Chloro-4-ethoxypyrimidine
Comparison: 4-Ethoxypyridazine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different rates of pyrolysis and varying degrees of biological activity, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
4-ethoxypyridazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-9-6-3-4-7-8-5-6/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHPWPXPOQOIKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=NC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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